5'-O-Tert-butyldimethylsilyl-thymidine

Overview

Description

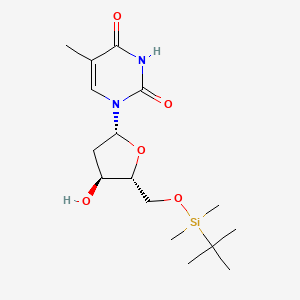

5'-O-Tert-butyldimethylsilyl-thymidine (CAS 40733-28-6) is a chemically modified nucleoside where the 5'-hydroxyl group of thymidine is protected by a tert-butyldimethylsilyl (TBDMS) group. This modification enhances stability, reduces undesired side reactions, and improves lipophilicity during oligonucleotide synthesis . Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-TBDMS-dT typically involves the protection of the 5’-hydroxyl group of thymidine. The process begins with the reaction of thymidine with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or silver nitrate . The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) to ensure the exclusion of moisture, which can interfere with the silylation process .

Industrial Production Methods

While specific industrial production methods for 5’-O-TBDMS-dT are not extensively documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common practices in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5’-O-TBDMS-dT primarily undergoes deprotection reactions to remove the TBDMS group, revealing the free hydroxyl group for further chemical modifications. This deprotection is typically achieved using fluoride ions, often in the form of tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) .

Common Reagents and Conditions

Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or hydrofluoric acid (HF) in pyridine.

Coupling Reactions: Phosphoramidite chemistry is commonly used, where the 5’-O-TBDMS-dT is coupled with other nucleosides using reagents like tetrazole or ethylthiotetrazole.

Major Products Formed

The major product formed from the deprotection of 5’-O-TBDMS-dT is 2’-deoxythymidine, which can then participate in further synthetic transformations to form oligonucleotides or other nucleic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis:

TBDMS-thymidine serves as an important intermediate in the synthesis of nucleoside analogs and other pharmaceuticals. Its ability to protect the 5'-hydroxyl group allows for selective reactions at other functional sites without interfering with the nucleoside's structure . This characteristic is crucial in the development of antiviral and anticancer drugs, where precise modifications are necessary to enhance efficacy and reduce toxicity.

Antisense Oligonucleotide Production:

The compound is also utilized in the production of antisense oligonucleotides, which are designed to bind complementary RNA sequences and inhibit gene expression. The high purity of TBDMS-thymidine is essential for minimizing by-products during synthesis, thereby improving the overall yield and effectiveness of the oligonucleotides .

Chemical Synthesis and Purification

Purification Techniques:

Recent advancements have highlighted methods for purifying 5'-protected thymidines, including TBDMS-thymidine. Techniques such as crystallization and column chromatography are employed to achieve high purity levels (up to 99.5%) necessary for pharmaceutical applications . The purification process often involves using carbonyl compounds as solvents to form solvated complexes, which can then be recrystallized to isolate the desired compound effectively.

Use in Protecting Group Strategies:

TBDMS-thymidine is particularly valued for its stability under various reaction conditions. It can be selectively removed under mild acidic conditions, making it an ideal choice among protecting groups for hydroxyl functionalities in nucleosides . This selectivity allows chemists to manipulate nucleoside structures without compromising their integrity.

Research Applications

Nucleic Acid Research:

In molecular biology, TBDMS-thymidine is used extensively in the synthesis of modified DNA and RNA strands. Its protective qualities allow researchers to introduce various functional groups at specific positions on the nucleoside backbone, enabling studies on structure-function relationships in nucleic acids .

Analytical Chemistry:

The compound's derivatives are often employed in analytical techniques such as high-performance liquid chromatography (HPLC) for quantifying nucleosides and their analogs. The ability to derivatize nucleosides enhances their detectability and separation during analysis .

Mechanism of Action

The primary function of 5’-O-TBDMS-dT is to serve as a protected nucleoside in the synthesis of oligonucleotides. The TBDMS group protects the 5’-hydroxyl group during chemical reactions, preventing unwanted side reactions. Once the desired synthetic transformations are complete, the TBDMS group is removed to reveal the free hydroxyl group, allowing the nucleoside to participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3',5'-Bis-O-(tert-butyldimethylsilyl)-thymidine

- Structure : TBDMS groups at both 3' and 5' positions.

- Molecular weight : 529.3 g/mol (calculated from synthesis data) .

- Synthesis : Prepared via sequential silylation of thymidine using TBDMSCl in anhydrous DMF, yielding 36% after purification .

- Key differences: Increased steric hindrance and lipophilicity compared to the mono-silylated derivative. Lower solubility in polar solvents, complicating reaction conditions . Used in specialized syntheses requiring dual protection, though low yields (5–36%) limit practicality .

5'-O-(4,4'-Dimethoxytrityl)-thymidine (5'-O-DMTr-thymidine)

- Structure : Bulky dimethoxytrityl (DMTr) group at the 5' position.

- Molecular weight : ~534 g/mol (estimated from molecular formula).

- Key differences :

- Acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid).

- Preferred in oligonucleotide synthesis for temporary 5'-OH protection .

- Higher logP than TBDMS derivatives due to aromatic rings, though exact data are unavailable in the provided evidence .

5'-O-Methylthymidine

- Structure : Methyl group at the 5'-OH position.

- Molecular weight : 256.26 g/mol .

- Key differences: Minimal steric bulk, making it unsuitable for complex synthetic strategies requiring robust protection. Lower logP (predicted <1) compared to TBDMS derivatives. Limited to applications where temporary or minimal protection suffices .

5'-O-tert-Butyldiphenylsilyl-thymidine

- Structure : Bulkier tert-butyldiphenylsilyl group at 5'-OH.

- Molecular weight : ~550 g/mol (estimated from molecular formula).

- Key differences :

Comparative Data Table

Research Findings and Practical Considerations

- Synthetic Utility: Mono-TBDMS derivatives (e.g., 5'-O-TBDMS-thymidine) balance stability and reactivity, achieving >75% yields in standard silylation protocols . Bis-TBDMS derivatives face yield challenges (e.g., 36% in ) due to steric effects .

- Reactivity :

- Safety : 5'-O-TBDMS-thymidine is incompatible with oxidizing agents, requiring inert storage conditions .

Biological Activity

5'-O-Tert-butyldimethylsilyl-thymidine (TBDMS-thymidine) is a modified nucleoside derivative of thymidine, characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 5'-hydroxyl position. This compound plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various nucleosides and nucleotides, which are crucial for DNA synthesis and repair processes. While TBDMS-thymidine itself may not exhibit significant biological activity, its derivatives often do, making it an important compound in antiviral drug development.

- Molecular Formula : C16H28N2O5Si

- Molecular Weight : 356.49 g/mol

- Structure : TBDMS-thymidine features a silyl group that enhances its stability and reactivity in synthetic pathways.

Table 1: Comparison of Thymidine Derivatives

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| This compound | TBDMS at the 5' position | Selective reactivity for synthesizing nucleoside analogs |

| 5'-O-Tetrahydropyranyl-thymidine | Tetrahydropyranyl protecting group | Different solubility characteristics |

| 5'-O-Dimethoxytrityl-thymidine | Dimethoxytrityl protecting group | Often used for solid-phase synthesis |

Antiviral Properties

Research indicates that derivatives of TBDMS-thymidine can act as substrates for enzymes involved in DNA synthesis and repair. Notably, certain derivatives have demonstrated antiviral properties against viruses such as West Nile Virus (WNV) and Dengue Virus (DENV). For instance, a study found that a 5′-silylated nucleoside scaffold derived from TBDMS-thymidine exhibited selective inhibition against WNV and DENV at low micromolar concentrations. The antiviral activity was confirmed through plaque assays, showing significant viral titer reductions in the presence of these compounds .

The mechanism by which TBDMS-thymidine derivatives exert their antiviral effects is largely attributed to their ability to mimic natural nucleosides, thus interfering with viral replication processes. The bulky silyl group enhances their selectivity and potency against specific viruses while reducing activity against others, such as HIV-1. This selective inhibition is critical for developing targeted antiviral therapies .

Case Studies

-

Study on Antiviral Activity :

- Objective : To evaluate the antiviral efficacy of TBDMS-thymidine derivatives.

- Method : Synthesis of various triazole bioisosteres derived from the compound.

- Findings : The study revealed clear structure-activity relationships (SARs), indicating that the presence of bulky silyl groups significantly influenced antiviral potency against WNV and DENV .

-

Synthesis Optimization :

- Objective : To improve the yield and efficiency of synthesizing TBDMS-thymidine.

- Method : Modification of reaction conditions and protecting groups.

- Findings : Optimized conditions led to higher yields and better purity of the final product, facilitating its use in further biological studies .

Applications in Drug Development

TBDMS-thymidine serves as a crucial intermediate in synthesizing active pharmaceutical ingredients (APIs) used in antiviral therapies. Its stability under recommended storage conditions makes it suitable for long-term laboratory use. Furthermore, its role as a precursor in developing therapeutic compounds targeting viral replication mechanisms underscores its importance in medicinal chemistry .

Future Directions

Research continues to explore the potential of TBDMS-thymidine derivatives in drug development. Ongoing studies aim to enhance their efficacy against a broader range of viral pathogens while minimizing side effects associated with conventional antiviral therapies.

Q & A

Q. What is the role of the tert-butyldimethylsilyl (TBDMS) group in the synthesis of 5'-O-TBDMS-thymidine, and how does it influence reaction outcomes?

Basic Research Question

The TBDMS group acts as a hydroxyl-protecting agent, selectively shielding the 5'-OH position of thymidine during multi-step syntheses (e.g., oligonucleotide assembly). Its steric bulk prevents undesired side reactions, such as phosphorylation or glycosylation at the protected site. The silylation reaction typically employs TBDMS-Cl in pyridine with catalytic DMAP, achieving >80% regioselectivity under optimized conditions .

Q. How can researchers optimize the silylation reaction conditions for introducing the TBDMS group at the 5'-position of thymidine while minimizing side reactions?

Advanced Research Question

Key variables include:

- Reagent stoichiometry : A 1.1:1 molar ratio of TBDMS-Cl to thymidine minimizes unreacted starting material .

- Solvent choice : Pyridine enhances nucleophilicity of the 5'-OH group and stabilizes intermediates.

- Catalyst use : DMAP (0.05 equiv.) accelerates silylation without promoting migration to the 3'-OH .

- Reaction time : Overnight stirring ensures complete conversion while avoiding over-silylation.

Table 1: Comparison of Silylation Protocols

| Condition | Method A () | Method in |

|---|---|---|

| Reagents | TBDMS-Cl, DMAP | TBDMS-Cl, DMAP, Pyridine |

| Reaction Time | Overnight | Overnight |

| Workup | Generic washing steps | DCM extraction, NaHCO₃, brine |

Q. What purification techniques are recommended after silylation of thymidine with TBDMS-Cl, and how do solvent systems affect yield?

Basic Research Question

Post-silylation purification involves:

Solvent extraction : Dichloromethane (DCM) is used to isolate the product, followed by washes with 5% NaHCO₃ (to remove acidic byproducts) and brine (to eliminate residual water) .

Column chromatography : Silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) resolves unreacted thymidine and silylated products. Polar solvents like methanol reduce TBDMS stability and should be avoided .

Q. What analytical methods are most effective for confirming the regioselective introduction of TBDMS at the 5'-OH position?

Advanced Research Question

- ¹H/¹³C NMR : Chemical shifts at δ ~0.1 ppm (Si-CH₃) and δ 25–27 ppm (tert-butyl) confirm silylation. Downfield shifts of the 5'-CH₂ protons (δ 3.5–4.0 ppm) indicate protection .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate silylated products. Mass spectra show [M+H]⁺ peaks matching theoretical molecular weights (±0.5 Da) .

Q. What are the recommended storage conditions and solubility profiles for 5'-O-TBDMS-thymidine in various solvents?

Handling & Stability

- Storage : Under inert atmosphere (argon) at 2–8°C (powder) or -20°C (DMSO solutions) to prevent hydrolysis .

- Solubility :

Q. How does the TBDMS group affect the compound's stability under different pH and temperature conditions?

Stability Analysis

- Acidic conditions : TBDMS hydrolyzes rapidly below pH 3.

- Neutral/basic conditions : Stable at pH 5–7 but degrades above pH 8 (half-life <24 hours at 25°C) .

- Thermal stability : Decomposes above 80°C; lyophilization is not recommended .

Q. How can discrepancies in reported yields from different silylation protocols be resolved?

Data Contradiction Analysis

Variations arise from:

- Catalyst purity : DMAP must be anhydrous; traces of moisture reduce yields.

- Workup efficiency : Incomplete NaHCO₃ washes leave acidic byproducts, lowering isolated yields .

- Chromatography resolution : Gradient elution improves separation of silylated vs. disilylated byproducts .

Table 2: Yield Optimization Strategies

| Issue | Solution | Reference |

|---|---|---|

| Low regioselectivity | Use DMAP (0.05 equiv.) in pyridine | |

| Hydrolysis during workup | Limit exposure to aqueous phases |

Properties

IUPAC Name |

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(19)12(23-13)9-22-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWIJLIIOKZJMS-YNEHKIRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239733 | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40733-28-6 | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40733-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-tert-Butyldimethylsilylthymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.